molecular formula C16H19N5O6 B1213258 8-Amino-8-demethylriboflavin CAS No. 5178-05-2

8-Amino-8-demethylriboflavin

Cat. No. B1213258
CAS RN: 5178-05-2
M. Wt: 377.35 g/mol
InChI Key: BZHBNLOEUZEUOA-LOWVWBTDSA-N
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Description

8-Amino-8-demethylriboflavin is a benzopteridine that is riboflavin in which the methyl group at position 8 has been replaced by an amino group . It is a primary amino compound and a tetrol . It is functionally related to riboflavin .


Synthesis Analysis

8-Amino-8-demethylriboflavin was synthesized from 3-nitro-4-methylaniline N-d-riboside by selective reduction of the N-glycoside with sodium borohydride .


Molecular Structure Analysis

The molecular formula of 8-Amino-8-demethylriboflavin is C16H19N5O6 . The average mass is 377.353 and the monoisotopic mass is 377.13353 .


Chemical Reactions Analysis

The enzyme 8-demethyl-8-aminoriboflavin-5’-phosphate synthase (rosB) catalyzes the key reaction of roseoflavin biosynthesis by forming 8-amino-8-demethylriboflavin 5’-phosphate from riboflavin-5’-phosphate and glutamate .


Physical And Chemical Properties Analysis

The exact mass of 8-Amino-8-demethylriboflavin is 377.1335 and the molecular weight is 377.352 .

Scientific Research Applications

Synthesis Methods

8-Amino-8-demethylriboflavin has been synthesized from 3-nitro-4-methylaniline N-D-riboside through selective reduction and hydrogenation processes. The synthesis involves condensing phenylenediamine with violuric acid, yielding high yields of flavin (Kasai, Fritz, & Matsui, 1987).

Reactivity and Interaction with Amino Acids

8-Fluoro-8-demethylriboflavin has shown potential as an active-site-directed reagent for flavoproteins. It exhibits high reactivity with nucleophiles such as N-acetylcysteine, N-acetyltyrosine, and others. This reactivity is significantly higher compared to other derivatives like 8-chloro-8-demethylriboflavin, indicating a distinct chemical behavior (Kasai, Sugimoto, Miura, Yamano, & Matsui, 1983).

Probing Flavin-Protein Interaction

The interaction between 8-fluoro-8-demethylriboflavin and riboflavin-binding protein was studied using 19F-NMR spectroscopy. This study highlights the environmental changes at the flavin-protein interface, suggesting its utility in probing flavin-protein interactions (Miura, Kasai, Horiike, Sugimoto, Matsui, Yamano, & Miyake, 1983).

Antibiotic Applications

The metabolism of 8-demethyl-8-aminoriboflavin in Listeria monocytogenes, a human pathogen, was explored. This compound has potential as a broad-spectrum antibiotic, with specific uptake and metabolic pathways in bacteria (Matern, Pedrolli, Großhennig, Johansson, & Mack, 2016).

Enzymatic Mechanisms

The enzyme RosB, involved in roseoflavin biosynthesis, uses 8-demethyl-8-aminoriboflavin-5'-phosphate as a substrate. Understanding its structure and mechanism can provide insights into flavin-related enzymatic processes (Konjik, Brünle, Demmer, Vanselow, Sandhoff, Ermler, & Mack, 2017).

Spectroscopic Studies

8-Amino-8-demethylriboflavin has been characterized spectroscopically in various solvents, revealing unique absorption and fluorescence properties. These findings are significant for understanding its photophysical behavior (Tyagi, Zirak, Penzkofer, Mathes, Hegemann, Mack, & Ghisla, 2009).

Key Enzyme in Antibiotic Biosynthesis

Research identified the key enzyme in roseoflavin biosynthesis, which produces 8-demethyl-8-aminoriboflavin from riboflavin. This highlights the compound's role in the formation of natural antibiotics (Schwarz, Konjik, Jankowitsch, Sandhoff, & Mack, 2016).

Future Directions

The synthesis and reactions of 8-Amino-8-demethylriboflavin are areas of ongoing research. The enzyme rosB, which catalyzes the formation of 8-amino-8-demethylriboflavin 5’-phosphate, is of particular interest . Further studies on this enzyme could lead to a better understanding of roseoflavin biosynthesis .

properties

IUPAC Name

8-amino-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5,17H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHBNLOEUZEUOA-LOWVWBTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966096
Record name 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-8-demethylriboflavin

CAS RN

5178-05-2
Record name 8-Aminoriboflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5178-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-8-demethylriboflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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